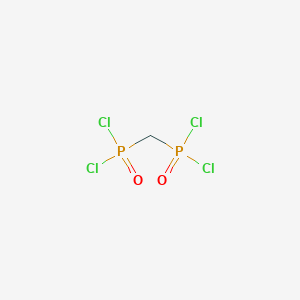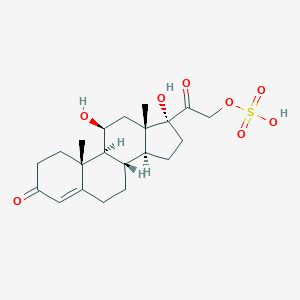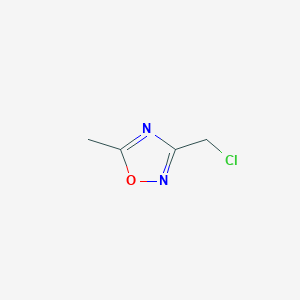
双(二氯磷酰基)甲烷
描述
Synthesis Analysis
The synthesis of compounds related to bis(dichlorophosphoryl)methane involves various chemical reactions, including the reaction of sodium O-alkyldithiocarbonates with dichloromethane catalyzed by polyethylenglycol, leading to bis(alkoxythiocarbonylthio)methanes (Benavente, C., Díaz, P., & Vega, J., 1996). Another approach is the synthesis of bis(2-chloroethoxy)methane by reacting ethylene chlorohydrin and oligopolyformaldehyde under sulfuric acid catalysis (Bai, Y., Tang, X., Zhou, K., & Zhang, C., 2014).
Molecular Structure Analysis
The molecular structure of compounds related to bis(dichlorophosphoryl)methane has been characterized using various spectroscopic methods. For instance, gas-phase electron diffraction and vibrational spectroscopy have been employed to investigate the structure and conformational equilibrium of bis(dichlorophosphoryl)methane (Novikov, V., Kolomeets, V. I., Vilkov, L., Yarkov, A., Raevskii, O. A., Kurkin, A., & Novikova, Z. S., 1986).
Chemical Reactions and Properties
The chemical reactions and properties of bis(dichlorophosphoryl)methane derivatives highlight their reactivity and potential application in various fields. The aminolysis of bis(alkoxythiocarbonylthio)methanes with monoalkylamines, catalyzed by dichloromethane and polyethylenglycol, results in the formation of 5-alkyl-1,3,5-dithiazinane and dialkylcarbamothioate (Benavente, C., Díaz, P., & Vega, J., 1996).
Physical Properties Analysis
The study of bis(dichlorophosphoryl)methane and its derivatives also encompasses the investigation of their physical properties, such as thermal stability and crystal structure. For example, bis-(di-2-ethylbutylphosphinyl)-methane forms crystalline complexes with uranium(VI) nitrate and thorium nitrate, showcasing high thermal stability (Parker, J. R., & Banks, C. V., 1965).
Chemical Properties Analysis
The chemical properties of bis(dichlorophosphoryl)methane derivatives are characterized by their reactivity in various chemical reactions. For instance, the oxidation of bis(2-hydroxy-1-naphthyl)methane with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone leads to the formation of novel compounds, highlighting the compound's oxidative reactivity (Kasturi, T. R., Rajasekhar, B., Raju, G., Reddy, G. M., Sivaramakrishnan, R., Ramasubbu, N., & Venkatesan, K., 1984).
科学研究应用
Oxidized Bis(indolyl)methane as a Colorimetric Sensor: 本研究讨论了氧化双(吲哚基)甲烷作为选择性比色传感器,用于无极性溶剂中的氟离子和含水介质中的弱酸性物质。颜色变化是由于化合物(He et al., 2006)的去质子化/质子化。
Structural and Conformational Study of Bis(dichlorophosphoryl)methane: 使用气相电子衍射和振动光谱研究了双(二氯磷酰基)甲烷的结构参数,包括键长和角度,以及两种构象的存在(Novikov et al., 1986)。
Bis(diethylphosphino)methane in Complex Synthesis: 研究了双(二乙基膦基)甲烷作为合成二铱、二铑和铱/铑配合物的桥联配体的用途。这项研究可能为双(二氯磷酰基)甲烷的类似应用提供见解(Slaney et al., 2012)。
Toxicology and Carcinogenesis Studies of Bis(2-chloroethoxy)methane: 本研究探讨了双(2-氯乙氧基)甲烷的毒理学和致癌性质,这可能提供了关于双(二氯磷酰基)甲烷的安全性和处理的比较见解(National Toxicology Program, 2011)。
Antibacterial and Anti-inflammatory Activities of Bis(indolyl)methane: 一项研究合成双(吲哚基)甲烷化合物并评估其抗菌和抗炎活性。这可能暗示了双(二氯磷酰基)甲烷的潜在生物医学应用(Sarva et al., 2016)。
安全和危害
属性
IUPAC Name |
bis(dichlorophosphoryl)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Cl4O2P2/c2-8(3,6)1-9(4,5)7/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXYCDTWIOCJBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(P(=O)(Cl)Cl)P(=O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl4O2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407940 | |
| Record name | Bis(dichlorophosphoryl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(dichlorophosphoryl)methane | |
CAS RN |
1499-29-2 | |
| Record name | Bis(dichlorophosphoryl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylenebis(phosphonic dichloride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of Methylenebis(phosphonic dichloride) in the context of the provided research papers?
A1: Methylenebis(phosphonic dichloride) is primarily used as a reagent to synthesize nucleotide analogs containing a P-CXY-P linkage, where X and Y can be various substituents, including fluorine atoms. These analogs are valuable tools in studying enzymes like DNA polymerases. []
Q2: Can you elaborate on the synthesis of these nucleoside polyphosphate analogs using Methylenebis(phosphonic dichloride)?
A2: One approach involves the reaction of Methylenebis(phosphonic dichloride) with a protected nucleoside under Yoshikawa's reaction conditions. [] This reaction leads to the formation of a nucleoside bisphosphonate derivative. For example, treatment of benzyl-protected mycophenolic alcohol with Methylenebis(phosphonic dichloride) under Yoshikawa’s conditions yielded the corresponding mycophenolic methylenebis(phosphonate) derivative. [] Another method utilizes Methylenebis(phosphonic dichloride) in the presence of nitrogen heterocyclic bases as catalysts. This method has proven effective in selectively producing symmetrical P,P′-disubstituted partial esters of methylenebisphosphonic acid by reacting with two equivalents of alcohol. []
Q3: How does the structure of Methylenebis(phosphonic dichloride) contribute to its reactivity?
A3: The crystal structure of Methylenebis(phosphonic dichloride) reveals that the molecule possesses C2 symmetry and forms infinite chains through hydrogen bonding. [] This rigid structure, along with the reactive P-Cl bonds, contributes to its utility in forming P-C-P linkages with nucleosides.
Q4: Are there alternative methods for synthesizing these nucleoside polyphosphate analogs?
A4: Yes, several alternative methods exist, including nucleophilic displacement of 5’-O-tosyl nucleoside by ammonium salts of methylenebisphosphonic acid, synthesis via activated phosphate/phosphonate substrates, Mitsunobu coupling, and enzyme-mediated reactions. [] Each method offers advantages and disadvantages depending on the specific analog being synthesized.
Q5: What are the implications of using α,β-methylene dNTP analogues as probes for polymerase catalysis?
A5: Replacing the bridging oxygen in natural dNTPs with a methylene group creates non-hydrolyzable analogs. [] These analogs can form stable ternary complexes with DNA polymerases and template-primer DNA, allowing researchers to investigate the pre-chemistry steps of DNA polymerization without the reaction proceeding to nucleotide incorporation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















